molecular formula C22H28FN3O2 B5649764 N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B5649764
M. Wt: 385.5 g/mol
InChI Key: CBRFIOXHUYZYAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate steps tailored to introduce specific functional groups and achieve desired structural frameworks. While direct synthesis details for this compound were not found, related works involve the condensation reactions, reductive aminations, and the use of cyclic amines for introducing the piperidine component and fluoroaryl groups. For instance, compounds with similar structures have been synthesized through multi-step processes involving key reactions such as nitro substitution by the F anion and condensation with cyclic amines (García et al., 2014).

Molecular Structure Analysis

The molecular structure of the compound is characterized by a dihydropyridine core, a common motif in many biologically active molecules, linked to a piperidinyl moiety and a fluorophenyl group. The presence of the fluorine atom is known to significantly influence the molecular electronic distribution, potentially affecting the compound's chemical reactivity and interaction with biological targets. X-ray diffraction studies of related structures have helped in understanding the spatial arrangement and confirming the stereochemistry of such complex molecules (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c1-24-16-19(6-7-21(24)27)22(28)25(2)15-18-9-12-26(13-10-18)11-8-17-4-3-5-20(23)14-17/h3-7,14,16,18H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRFIOXHUYZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N(C)CC2CCN(CC2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

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